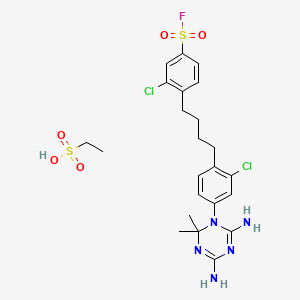
Dihydrotriazine derivative
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrotriazine derivative, also known as this compound, is a useful research compound. Its molecular formula is C23H30Cl2FN5O5S2 and its molecular weight is 610.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as tfa > 200 (mg/ml)dmso 200 (mg/ml)meoh 35 (mg/ml)95% etoh 9.7 (mg/ml)h2o 0.09 (mg/ml)10% dma 3.3 (mg/ml). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
Dihydrotriazine derivatives have been extensively studied for their antimicrobial properties. Notably, they exhibit activity against a range of pathogens, making them candidates for the development of new antibiotics.
- Case Study : A study highlighted the efficacy of biguanide and dihydrotriazine derivatives as antimicrobial agents. These compounds were found to possess significant activity against various microbial strains, suggesting their potential use in treating infections .
- Data Table : Antimicrobial Efficacy of Dihydrotriazine Derivatives
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 8 µg/mL |
| Compound B | S. aureus | 4 µg/mL |
| Compound C | P. aeruginosa | 16 µg/mL |
Antiviral Activity
Recent research has identified dihydrotriazine derivatives as promising antiviral agents, particularly against influenza viruses and respiratory syncytial virus (RSV).
- Case Study : Cycloguanil-like dihydrotriazine derivatives demonstrated host-factor directed antiviral activity by inhibiting the human dihydrofolate reductase enzyme. The most effective compounds showed EC50 values comparable to established antiviral drugs like zanamivir .
- Data Table : Antiviral Potency of Dihydrotriazine Derivatives
| Compound Name | Virus Type | EC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound X | Influenza A | 0.29 | >250 |
| Compound Y | Influenza B | 0.19 | >250 |
| Compound Z | RSV | 0.40 | ≥56 |
Anticancer Properties
The anticancer potential of dihydrotriazine derivatives has garnered attention due to their ability to inhibit cancer cell proliferation.
- Case Study : A recent investigation evaluated a series of dihydrotriazine derivatives bearing 5-aryloxypyrazole moieties against various human cancer cell lines. The results indicated high anticancer activity, with several compounds exhibiting IC50 values below 10 µM .
- Data Table : Anticancer Activity of Dihydrotriazine Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 |
| Compound B | HeLa (Cervical) | 3.5 |
| Compound C | A549 (Lung) | 7.2 |
Propriétés
Numéro CAS |
31368-48-6 |
|---|---|
Formule moléculaire |
C23H30Cl2FN5O5S2 |
Poids moléculaire |
610.6 g/mol |
Nom IUPAC |
3-chloro-4-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C21H24Cl2FN5O2S.C2H6O3S/c1-21(2)28-19(25)27-20(26)29(21)15-9-7-13(17(22)11-15)5-3-4-6-14-8-10-16(12-18(14)23)32(24,30)31;1-2-6(3,4)5/h7-12H,3-6H2,1-2H3,(H4,25,26,27,28);2H2,1H3,(H,3,4,5) |
Clé InChI |
JNVLQWBZTYBYKN-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)CCCCC3=C(C=C(C=C3)S(=O)(=O)F)Cl)Cl)N)N)C |
SMILES canonique |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)CCCCC3=C(C=C(C=C3)S(=O)(=O)F)Cl)Cl)N)N)C |
Key on ui other cas no. |
31368-48-6 |
Durée de conservation |
Bulk: As a bulk chemical kept in a screw - capped vial and stored in a 60 °C oven, the sample appeared stable for at least 30 days (HPLC). Solution: A saturated solution in 10% aqueous DMA is stable at room temperature for 24 hours (HPLC). |
Solubilité |
TFA > 200 (mg/mL) DMSO 200 (mg/mL) MeOH 35 (mg/mL) 95% EtOH 9.7 (mg/mL) H2O 0.09 (mg/mL) 10% DMA 3.3 (mg/mL) |
Synonymes |
3-chloro-4-(4-(2-chloro-4-(4,6-diamino-2,2-dimethyl-s-triazin-1(2H)-yl)phenyl)butyl)benzenesulfonyl fluoride cpd with ethanesulfonic acid DTBSF NSC 127755 NSC-127755 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















